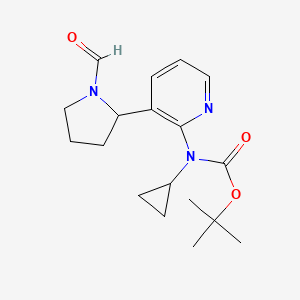
3-(1-Benzylpyrrolidin-2-yl)-6-chloro-2-methylpyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1-Benzylpyrrolidin-2-yl)-6-chloro-2-methylpyridine is a compound that features a pyrrolidine ring, a benzyl group, and a chlorinated pyridine ring
Vorbereitungsmethoden
The synthesis of 3-(1-Benzylpyrrolidin-2-yl)-6-chloro-2-methylpyridine typically involves the construction of the pyrrolidine ring followed by functionalization. One common method involves the reaction of 2-chloro-3-methylpyridine with benzylamine under specific conditions to form the desired product. Industrial production methods may involve optimizing reaction conditions such as temperature, solvent, and catalysts to maximize yield and purity.
Analyse Chemischer Reaktionen
3-(1-Benzylpyrrolidin-2-yl)-6-chloro-2-methylpyridine can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the chlorinated pyridine ring, using reagents like sodium methoxide. The major products formed depend on the specific reagents and conditions used in these reactions.
Wissenschaftliche Forschungsanwendungen
This compound has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in studies involving receptor binding and enzyme inhibition.
Industry: It may be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-(1-Benzylpyrrolidin-2-yl)-6-chloro-2-methylpyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring can enhance binding affinity and selectivity, while the chlorinated pyridine ring can influence the compound’s pharmacokinetic properties. The exact pathways involved depend on the specific biological context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar compounds include other pyrrolidine derivatives and chlorinated pyridines. For example:
3-(1-Benzylpyrrolidin-2-yl)pyridine: Lacks the chlorine atom, which may affect its reactivity and binding properties.
3-(1-Benzylpyrrolidin-2-yl)-6-chloropyridine: Similar structure but without the methyl group, which can influence its steric and electronic properties. The uniqueness of 3-(1-Benzylpyrrolidin-2-yl)-6-chloro-2-methylpyridine lies in its specific combination of functional groups, which can confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C17H19ClN2 |
|---|---|
Molekulargewicht |
286.8 g/mol |
IUPAC-Name |
3-(1-benzylpyrrolidin-2-yl)-6-chloro-2-methylpyridine |
InChI |
InChI=1S/C17H19ClN2/c1-13-15(9-10-17(18)19-13)16-8-5-11-20(16)12-14-6-3-2-4-7-14/h2-4,6-7,9-10,16H,5,8,11-12H2,1H3 |
InChI-Schlüssel |
OESPCCGEVKNVNS-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC(=N1)Cl)C2CCCN2CC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(3-Methyl-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)piperidine-3-carboxylic acid](/img/structure/B11803846.png)



![(3S)-5-(Trifluoromethyl)-2,3-dihydrobenzo[b]furan-3-ylamine](/img/structure/B11803858.png)





![2-(8-(3-Isopropyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)acetic acid](/img/structure/B11803915.png)


